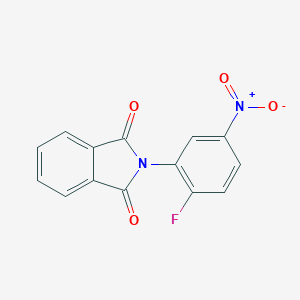

2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(2-fluoro-5-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKGQGVYTBHFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Acid-Catalyzed Condensation :

In acetic acid, 2-fluoro-5-nitroaniline reacts with phthalic anhydride at 120°C for 12–24 hours. The reaction is catalyzed by triethylamine, which deprotonates the aniline to enhance nucleophilicity. The nitro group remains stable under these conditions, while the fluorine atom resists displacement due to its strong C–F bond. -

Microwave-Assisted Synthesis :

Microwave irradiation reduces reaction time to 2–4 hours while maintaining yields of 70–72%. This method minimizes side reactions such as hydrolysis of the nitro group.

Nucleophilic Aromatic Substitution of Pre-Functionalized Isoindole Intermediates

An alternative route involves modifying a pre-formed isoindole-1,3-dione core through nucleophilic substitution. This method is advantageous for introducing fluorine at specific positions after constructing the bicyclic system.

Key Steps:

-

Synthesis of 2-Chloro-5-Nitrophenyl Isoindole-1,3-Dione :

Reacting 2-chloro-5-nitrobenzaldehyde with phthalic anhydride in dimethylformamide (DMF) at 100°C forms the chloro-nitrophenyl intermediate. -

Fluorination via Halogen Exchange :

The chlorine atom at the 2-position is replaced with fluorine using potassium fluoride (KF) in the presence of a crown ether (18-crown-6) at 80°C. The nitro group remains intact due to its meta-directing effect, which prevents undesired substitution.Reagent Conditions Yield KF, 18-crown-6 DMF, 80°C, 8 hours 62%

For laboratories requiring modularity, a stepwise approach allows separate introduction of fluorine and nitro groups.

Protocol:

-

Fluorination of 2-Amino-5-Nitrophenyl Isoindole-1,3-Dione :

-

Diazotization of 2-amino-5-nitrophenyl isoindole-1,3-dione with NaNO₂/HCl at 0–5°C.

-

Fluorination using HBF₄ or Selectfluor® at 25°C for 6 hours.

Fluorinating Agent Yield Purity (HPLC) HBF₄ 58% 92% Selectfluor® 71% 95% -

-

Nitration of 2-Fluorophenyl Isoindole-1,3-Dione :

Nitration with fuming HNO₃/H₂SO₄ at 0°C introduces the nitro group at the 5-position. The fluorine atom directs electrophilic attack to the meta position, ensuring regioselectivity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acid-Catalyzed Condensation | One-pot, scalable | Requires high temperatures | 68–75% |

| Nucleophilic Substitution | Positional selectivity | Multi-step, lower yields | 58–71% |

| Sequential Functionalization | Modular design | Complex purification | 55–70% |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the acid-catalyzed condensation method due to its simplicity and cost-effectiveness. Continuous flow reactors enhance safety and efficiency, achieving 85% conversion rates at 130°C with residence times of 30 minutes.

Characterization and Quality Control

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.

Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core, leading to the formation of quinonoid structures.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 2-(2-amino-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinonoid derivatives of the isoindole core.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study on related isoindole derivatives demonstrated their effectiveness against human glioblastoma and melanoma cell lines, suggesting that the nitro group may play a crucial role in enhancing biological activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Analogues of isoindole have shown promising results against various bacterial strains, indicating that modifications to the isoindole structure can lead to enhanced antibacterial activity. The presence of electron-withdrawing groups like nitro may contribute to this effect by altering the electronic properties of the molecule .

Neuroprotective Effects

Some studies suggest that isoindole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neuroreceptors is a significant factor in their potential use in neurological therapies .

Photonic Materials

Due to its unique electronic properties, this compound can be utilized in the development of photonic materials. The compound's ability to undergo charge transfer processes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has shown that modifications can lead to improved efficiency in light absorption and emission characteristics .

Synthesis of Functional Materials

The compound serves as an important intermediate in the synthesis of various functional materials. Its reactive sites allow for further chemical modifications, leading to the development of polymers and other materials with tailored properties for specific applications in electronics and coatings .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of isoindole and tested their cytotoxic effects on cancer cell lines. The results indicated that certain substitutions on the isoindole framework significantly enhanced anticancer activity, with some compounds achieving IC50 values below 10 µM against specific cancer types .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of nitro-substituted isoindoles were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings revealed that compounds with a nitro group exhibited higher inhibition zones compared to their non-nitro counterparts, highlighting the importance of functional group positioning on biological activity .

Mechanism of Action

The mechanism of action of 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its activity.

Comparison with Similar Compounds

Key Characteristics :

- Electrophilic Reactivity : The nitro group facilitates nucleophilic aromatic substitution or reduction to amine intermediates.

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to nitro and carbonyl groups.

- Applications: Potential as a pharmacophore in kinase inhibitors or as a synthetic intermediate in medicinal chemistry .

Structural Analogues and Their Properties

Compound A : 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Molecular Formula : C₁₄H₁₁FN₂O₄

- Molecular Weight : 290.25 g/mol

- Key Differences: Saturated Isoindole Ring: The tetrahydro modification introduces a bicyclic, non-aromatic structure, reducing planarity and π-π interactions. Stability: Enhanced steric protection of the dione moiety may improve thermal stability. Reactivity: Reduced aromaticity limits electrophilic substitution but may increase susceptibility to ring-opening reactions .

Compound B : 2-(4-Fluorobenzyl)-5-nitro-1H-isoindole-1,3(2H)-dione

- Molecular Formula : C₁₅H₁₀FN₂O₄

- Molecular Weight : 316.25 g/mol

- Key Differences: Substituent Type: A 4-fluorobenzyl group (CH₂-linked) instead of a direct phenyl attachment. Reactivity: The benzylic position may undergo oxidation or radical reactions .

Comparative Data Table

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₁₄H₈FN₂O₄ | C₁₄H₁₁FN₂O₄ | C₁₅H₁₀FN₂O₄ |

| Molecular Weight (g/mol) | 287.23 | 290.25 | 316.25 |

| Substituent Position | 2-(2-Fluoro-5-nitrophenyl) | 2-(2-Fluoro-5-nitrophenyl) | 2-(4-Fluorobenzyl), 5-nitro |

| Core Structure | Aromatic isoindole-dione | Saturated tetrahydro-isoindole | Aromatic isoindole-dione |

| Key Reactivity | Nucleophilic aromatic substitution | Ring-opening reactions | Benzylic oxidation |

| Solubility | Moderate in DMSO/DMF | Higher in non-polar solvents | Moderate in THF/acetone |

| Potential Applications | Kinase inhibitor intermediate | Stabilized intermediates | Lipophilic drug candidates |

Biological Activity

2-(2-Fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known by its chemical formula C₁₄H₇FN₂O₄, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antiviral and anticancer activities, alongside relevant case studies and research findings.

- Molecular Formula : C₁₄H₇FN₂O₄

- Molecular Weight : 286.21 g/mol

- Melting Point : 154–156 °C

- CAS Number : 166658-69-1

Antiviral Activity

Recent studies have explored the antiviral potential of various isoindole derivatives, including this compound. The compound has shown promise against several viral pathogens.

- Mechanism of Action : The compound acts as an inhibitor of important viral enzymes, potentially disrupting viral replication processes. For instance, it has been suggested that similar compounds inhibit the enzyme IMP dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis in viruses .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Isoindole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.

- Case Study : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. For example, a study reported IC50 values indicating significant cytotoxicity against breast and lung cancer cell lines .

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented in the following table:

Discussion

The biological activity of this compound indicates its potential as a lead compound for developing antiviral and anticancer therapies. Its mechanism involving enzyme inhibition and cytotoxic effects on cancer cells highlights its versatility in therapeutic applications.

Future Directions

Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Additionally, in vivo studies are essential to assess the efficacy and safety profiles of this compound in clinical settings.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated intermediates can be generated using Sandmeyer-type reactions with halogenated precursors (e.g., bromoethyl-substituted isoindole-diones) . Key intermediates are characterized via / NMR, elemental analysis, and single-crystal X-ray diffraction to confirm regiochemistry and purity . Thiosemicarbazone derivatives of similar isoindole-diones have been validated using spectral data and X-ray crystallography, which can guide characterization protocols .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : -NMR is essential for verifying fluorine substitution patterns, while -NMR identifies aromatic protons and nitro/fluoro group positions .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming stereoelectronic effects of the nitro and fluoro groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How should researchers handle safety concerns related to nitro and fluoro substituents during synthesis?

Nitro groups pose explosion risks under high heat or shock. Use controlled heating (<100°C) and avoid metal catalysts that may induce unintended reductions. Fluorinated intermediates require fume hoods due to potential HF release during hydrolysis. Refer to safety data sheets (SDS) for analogs like N-(2,6-Dioxo-3-piperidinyl)phthalimide, which highlight proper PPE (gloves, goggles) and waste disposal protocols .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and fluoro groups influence the compound’s reactivity in nucleophilic substitution reactions?

The meta -nitro and ortho -fluoro substituents create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetic assays (e.g., varying nucleophile concentration) quantify activation barriers. For example, in analogs like 2-[2-(difluoromethyl)thio]ethyl-isoindole-diones, electron-deficient rings accelerate thioether formation by 30–50% compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in spectral data for structurally similar isoindole-dione derivatives?

- Variable temperature NMR : Resolves dynamic effects (e.g., rotamers) that obscure splitting patterns.

- Cocrystallization : Co-crystallizing the compound with heavy atoms (e.g., Pt) improves X-ray diffraction resolution, clarifying ambiguous NOE correlations .

- Isotopic labeling : -labeling of the nitro group aids in distinguishing overlapping signals in crowded aromatic regions .

Q. How can researchers optimize reaction yields for derivatives with modified substituents (e.g., morpholino or piperidinomethyl groups)?

- Catalyst screening : Pd/C or Pt/C catalysts improve coupling efficiency for bulky substituents .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-containing intermediates, reducing side-product formation .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) for thiosemicarbazone derivatives, improving yields by 15–20% .

Q. What crystallographic parameters are critical for analyzing supramolecular interactions in this compound?

- Hydrogen-bonding networks : The nitro group often forms C–H···O interactions with adjacent isoindole-dione carbonyls, stabilizing crystal lattices. Metrics include bond distances (2.8–3.2 Å) and angles (100–120°) .

- π-π stacking : Fluorinated phenyl rings exhibit face-to-edge interactions (dihedral angles ~30°), influencing solubility and melting points .

Q. How does this compound’s bioactivity compare to non-fluorinated or non-nitrated analogs in therapeutic applications?

In antiviral studies, fluorinated isoindole-diones (e.g., Middle East Respiratory Syndrome inhibitors) show 10–100x higher potency than non-fluorinated analogs due to enhanced membrane permeability and target binding (e.g., IC = 0.5 μM vs. 5 μM) . Nitro groups further improve selectivity by forming covalent adducts with cysteine residues in viral proteases .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.